molecular formula C24H17FN4O2S3 B11030616 (1Z)-6-[(1H-benzimidazol-2-ylsulfanyl)methyl]-8-fluoro-4,4-dimethyl-1-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one

(1Z)-6-[(1H-benzimidazol-2-ylsulfanyl)methyl]-8-fluoro-4,4-dimethyl-1-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one

Cat. No.: B11030616
M. Wt: 508.6 g/mol
InChI Key: ZAZZFFZKIMLHFY-ZPHPHTNESA-N
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Description

The compound 5-[6-[(1H-1,3-BENZIMIDAZOL-2-YLSULFANYL)METHYL]-8-FLUORO-4,4-DIMETHYL-2-OXO-4H-PYRROLO[3,2,1-IJ]QUINOLIN-1(2H)-YLIDEN]-2-THIOXO-1,3-THIAZOLAN-4-ONE is a complex organic molecule with potential applications in various scientific fields. This compound features a unique structure that includes a benzimidazole moiety, a fluorinated quinoline ring, and a thiazolone group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[6-[(1H-1,3-BENZIMIDAZOL-2-YLSULFANYL)METHYL]-8-FLUORO-4,4-DIMETHYL-2-OXO-4H-PYRROLO[3,2,1-IJ]QUINOLIN-1(2H)-YLIDEN]-2-THIOXO-1,3-THIAZOLAN-4-ONE typically involves multi-step organic reactions. The process begins with the preparation of the benzimidazole derivative, followed by the introduction of the fluorinated quinoline ring through a series of condensation and cyclization reactions. The final step involves the formation of the thiazolone group under specific conditions, such as the use of thionyl chloride or other sulfur-containing reagents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of advanced techniques such as continuous flow chemistry, high-throughput screening of reaction conditions, and the application of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

5-[6-[(1H-1,3-BENZIMIDAZOL-2-YLSULFANYL)METHYL]-8-FLUORO-4,4-DIMETHYL-2-OXO-4H-PYRROLO[3,2,1-IJ]QUINOLIN-1(2H)-YLIDEN]-2-THIOXO-1,3-THIAZOLAN-4-ONE: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the quinoline ring or the thiazolone group.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the benzimidazole or quinoline rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary, but typically involve controlled temperatures and the use of solvents like dichloromethane or dimethyl sulfoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups to the benzimidazole or quinoline rings.

Scientific Research Applications

5-[6-[(1H-1,3-BENZIMIDAZOL-2-YLSULFANYL)METHYL]-8-FLUORO-4,4-DIMETHYL-2-OXO-4H-PYRROLO[3,2,1-IJ]QUINOLIN-1(2H)-YLIDEN]-2-THIOXO-1,3-THIAZOLAN-4-ONE: has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand for biological receptors.

    Medicine: Explored for its potential therapeutic effects, such as anticancer or antimicrobial properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 5-[6-[(1H-1,3-BENZIMIDAZOL-2-YLSULFANYL)METHYL]-8-FLUORO-4,4-DIMETHYL-2-OXO-4H-PYRROLO[3,2,1-IJ]QUINOLIN-1(2H)-YLIDEN]-2-THIOXO-1,3-THIAZOLAN-4-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

    5-[6-[(1H-1,3-BENZIMIDAZOL-2-YLSULFANYL)METHYL]-8-FLUORO-4,4-DIMETHYL-2-OXO-4H-PYRROLO[3,2,1-IJ]QUINOLIN-1(2H)-YLIDEN]-2-THIOXO-1,3-THIAZOLAN-4-ONE: can be compared with other compounds that have similar structural features, such as:

Uniqueness

The uniqueness of 5-[6-[(1H-1,3-BENZIMIDAZOL-2-YLSULFANYL)METHYL]-8-FLUORO-4,4-DIMETHYL-2-OXO-4H-PYRROLO[3,2,1-IJ]QUINOLIN-1(2H)-YLIDEN]-2-THIOXO-1,3-THIAZOLAN-4-ONE lies in its combination of structural elements, which confer specific chemical and biological properties

Properties

Molecular Formula

C24H17FN4O2S3

Molecular Weight

508.6 g/mol

IUPAC Name

(5Z)-5-[9-(1H-benzimidazol-2-ylsulfanylmethyl)-6-fluoro-11,11-dimethyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraen-3-ylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C24H17FN4O2S3/c1-24(2)9-11(10-33-22-26-15-5-3-4-6-16(15)27-22)13-7-12(25)8-14-17(21(31)29(24)18(13)14)19-20(30)28-23(32)34-19/h3-9H,10H2,1-2H3,(H,26,27)(H,28,30,32)/b19-17-

InChI Key

ZAZZFFZKIMLHFY-ZPHPHTNESA-N

Isomeric SMILES

CC1(C=C(C2=C3N1C(=O)/C(=C\4/C(=O)NC(=S)S4)/C3=CC(=C2)F)CSC5=NC6=CC=CC=C6N5)C

Canonical SMILES

CC1(C=C(C2=C3N1C(=O)C(=C4C(=O)NC(=S)S4)C3=CC(=C2)F)CSC5=NC6=CC=CC=C6N5)C

Origin of Product

United States

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